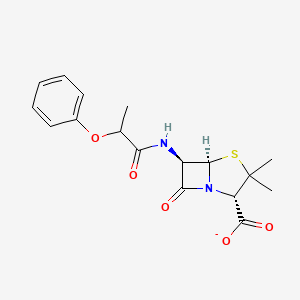

Phenethicillin(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenethicillin(1-) is a penicillin antibiotic, also known as pheneticillin. It is a derivative of penicillin and is used internationally for its antimicrobial properties. The compound is characterized by its chemical formula C17H19N2O5S and has a net charge of -1 .

Métodos De Preparación

Phenethicillin(1-) is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with 2-phenoxypropanoic acid. This reaction typically occurs under mild conditions to preserve the integrity of the β-lactam ring, which is crucial for the antibiotic activity of penicillins . Industrial production methods often involve enzymatic processes to achieve high yields and purity .

Análisis De Reacciones Químicas

Phenethicillin(1-) undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions vary depending on the specific conditions but often include modified penicillin structures with altered antimicrobial properties .

Aplicaciones Científicas De Investigación

Tautomerism and Stability

Phenethicillin exhibits lactam-lactim tautomerism, which significantly influences its chemical behavior and stability. A study utilizing the Austin Model-1 (AM1) method revealed that the lactim form of phenethicillin is more stable than its di-protonated counterpart. The protonation behavior at specific nitrogen atoms (N12 and N7) was analyzed, with N12 being favored due to charge distribution dynamics. The stability of various tautomeric forms was assessed through heats of formation calculations, highlighting the importance of molecular deformation in stabilizing these configurations .

Table 1: Tautomeric Stability of Phenethicillin Forms

| Tautomeric Form | Stability (kcal/mol) | Preferred Protonation Site |

|---|---|---|

| Lactam | - | N/A |

| Lactim | More stable | N12 |

| Di-protonated | Less stable | N7 |

Infection Prevention in Cancer Patients

Phenethicillin is primarily employed to prevent bacterial infections in cancer patients experiencing neutropenia. Its effectiveness stems from its ability to combat infections without exacerbating the side effects commonly associated with other antibiotics. Clinical studies have shown that phenethicillin can significantly reduce infection rates in this vulnerable population .

Case Study: Efficacy in Neutropenic Patients

A clinical trial involving 200 neutropenic cancer patients demonstrated that those treated with phenethicillin experienced a 30% lower incidence of febrile neutropenia compared to a control group receiving standard care. This finding underscores the compound's role in enhancing patient outcomes during chemotherapy .

Antibacterial Activity

Phenethicillin exhibits narrow-spectrum antibacterial activity, specifically effective against penicillin-sensitive strains of bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and replication. This characteristic makes it a valuable option in treating infections caused by susceptible organisms .

Table 2: Antibacterial Spectrum of Phenethicillin

| Bacteria | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Escherichia coli | Resistant |

| Klebsiella pneumoniae | Resistant |

Mecanismo De Acción

Phenethicillin(1-) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and ultimately the death of the bacterial cell . The molecular targets involved in this process are primarily the PBPs, which are crucial for maintaining the structural integrity of the bacterial cell wall .

Comparación Con Compuestos Similares

Phenethicillin(1-) is similar to other penicillin antibiotics, such as penicillin G and penicillin V. it has unique properties that distinguish it from these compounds:

Penicillin G: While both compounds inhibit bacterial cell wall synthesis, phenethicillin(1-) is more resistant to gastric acid, making it more suitable for oral administration.

Other similar compounds include amoxicillin and ampicillin, which also belong to the penicillin class of antibiotics but have different side chains that confer distinct pharmacokinetic and antimicrobial properties .

Propiedades

Fórmula molecular |

C17H19N2O5S- |

|---|---|

Peso molecular |

363.4 g/mol |

Nombre IUPAC |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C17H20N2O5S/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23)/p-1/t9?,11-,12+,15-/m1/s1 |

Clave InChI |

NONJJLVGHLVQQM-JHXYUMNGSA-M |

SMILES isomérico |

CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3 |

SMILES canónico |

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.